molecular formula C13H20OSSi B12569782 {[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane CAS No. 177658-18-3

{[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane

Cat. No.: B12569782
CAS No.: 177658-18-3
M. Wt: 252.45 g/mol
InChI Key: JOBNDMKWQWGUQZ-UHFFFAOYSA-N
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Description

{[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The compound has a unique structure that includes a benzylsulfanyl group, a prop-1-en-1-yl group, and a trimethylsilyl group. This combination of functional groups imparts distinctive chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane typically involves the reaction of benzyl mercaptan with propargyl alcohol in the presence of a base to form the intermediate compound. This intermediate is then reacted with trimethylsilyl chloride under anhydrous conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring of reaction parameters can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides and alkoxides can be employed in substitution reactions.

Major Products Formed

Scientific Research Applications

{[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane has a wide range of applications in scientific research:

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: In the industrial sector, the compound is utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of {[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and tissues.

Comparison with Similar Compounds

Similar Compounds

    {[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane: Similar in structure but with a benzyloxy group instead of a benzylsulfanyl group.

    Trimethyl{[(1Z)-1-phenyl-1-propen-1-yl]oxy}silane: Contains a phenyl group instead of a benzylsulfanyl group.

Uniqueness

{[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane is unique due to the presence of the benzylsulfanyl group, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specific applications where the benzylsulfanyl functionality is advantageous.

Properties

CAS No.

177658-18-3

Molecular Formula

C13H20OSSi

Molecular Weight

252.45 g/mol

IUPAC Name

1-benzylsulfanylprop-1-enoxy(trimethyl)silane

InChI

InChI=1S/C13H20OSSi/c1-5-13(14-16(2,3)4)15-11-12-9-7-6-8-10-12/h5-10H,11H2,1-4H3

InChI Key

JOBNDMKWQWGUQZ-UHFFFAOYSA-N

Canonical SMILES

CC=C(O[Si](C)(C)C)SCC1=CC=CC=C1

Origin of Product

United States

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